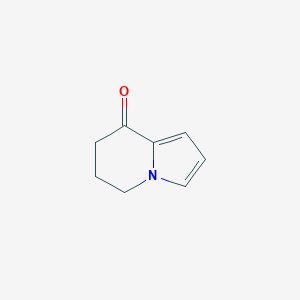
6,7-Dihydro-8(5H)-indolizinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydro-8(5H)-indolizinone is a heterocyclic organic compound with the molecular formula C9H9NO It is a derivative of indolizine, characterized by a fused bicyclic structure consisting of a six-membered ring and a five-membered ring containing nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-8(5H)-indolizinone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-pyridylacetonitrile with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the indolizinone ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydro-8(5H)-indolizinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolizinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
6,7-Dihydro-8(5H)-indolizinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Wirkmechanismus
The mechanism of action of 6,7-Dihydro-8(5H)-indolizinone involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or interfere with DNA replication. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7-Dihydro-5H-quinolin-8-one
- 6,7-Dihydro-5H-isoquinolin-8-one
- Triapine
Uniqueness
6,7-Dihydro-8(5H)-indolizinone is unique due to its specific ring structure and the presence of nitrogen in the five-membered ring This structural feature imparts distinct chemical properties and reactivity compared to similar compounds
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-indolizin-8-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-4-2-6-9-5-1-3-7(8)9/h1,3,5H,2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDCRSBRRZPACW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CN2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54906-44-4 |
Source


|
| Record name | 5,6,7,8-tetrahydroindolizin-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the common synthetic approaches to access 6,7-dihydro-8(5H)-indolizinone derivatives?
A1: Several synthetic routes have been explored for this compound derivatives. One common method involves the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its esters. [] Another approach utilizes the reaction of 6,7-dihydroindolizin-8(5H)-one with aromatic aldehydes to form (E)-7-(arylmethylene)-6,7-dihydroindolizin-8(5H)-ones, which serve as versatile intermediates for further transformations. [, , , , , , , ]
Q2: What types of reactions have been explored using (E)-7-(arylmethylene)-6,7-dihydroindolizin-8(5H)-ones as starting materials?
A2: (E)-7-(arylmethylene)-6,7-dihydroindolizin-8(5H)-ones exhibit diverse reactivity. For instance, they undergo magnesium-mediated conjugate addition with bromoform to yield spiro[cyclopropane-indolizine] derivatives. [] Reactions with thiourea in the presence of potassium hydroxide lead to the formation of tetrahydropyrimido[5,4-g]indolizine-2(1H)-thiones. [] Furthermore, these compounds engage in 1,3-dipolar cycloadditions with nitrilimines, producing spiro(indolizine-pyrazole) derivatives. []
Q3: How is Selectfluor employed in the synthesis of this compound derivatives?
A3: Selectfluor mediates the reaction between (E)-7-(arylmethylidene)-6,7-dihydroindolizin-8(5H)-ones and various 1,2,3-triazoles or benzotriazoles, affording the corresponding substituted 6,7-dihydroindolizin-8(5H)-one derivatives. []
Q4: What are the key structural features of this compound and its derivatives confirmed by spectroscopic techniques and X-ray crystallography?
A4: The structures of this compound derivatives are routinely characterized using NMR spectroscopy, IR spectroscopy, and high-resolution mass spectrometry. [, , , ] In several cases, X-ray crystallography has provided definitive confirmation of the structures and provided insights into their three-dimensional arrangements. [, , ]
Q5: What are the potential applications of this compound derivatives being investigated?
A5: Given their diverse structures and potential biological activity, this compound derivatives have garnered interest in medicinal chemistry. For example, novel tricyclic systems incorporating the this compound core are being explored as potential photosensitizers for targeting triple-negative breast cancer cells. []
Q6: Have any enantioselective synthetic methods been developed for this compound derivatives?
A6: Yes, rhodium-catalyzed asymmetric alkene hydroacylation has emerged as a powerful tool for the enantioselective synthesis of 6,7-dihydroindolizin-8(5H)-ones. This approach utilizes N-allylpyrrole-2-carboxaldehydes as substrates and proceeds with excellent enantioselectivities. [, ]
Q7: Are there naturally occurring alkaloids structurally related to this compound?
A7: Yes, polygonatine A, a natural alkaloid, features the this compound core structure and has been synthesized from 6,7-dihydroindolizin-8(5H)-one. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
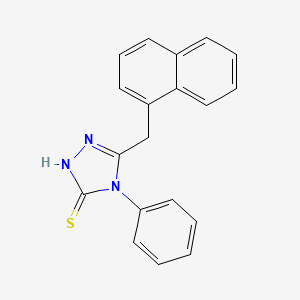
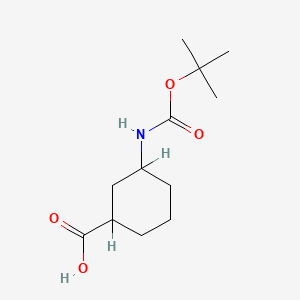
![2-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B3017029.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride](/img/structure/B3017031.png)
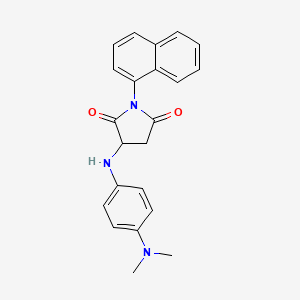
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B3017035.png)
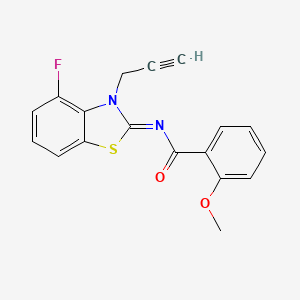

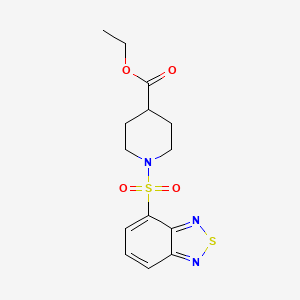

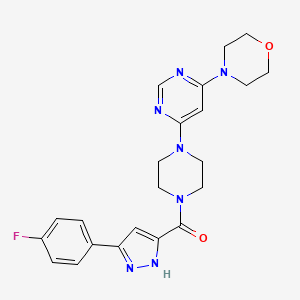
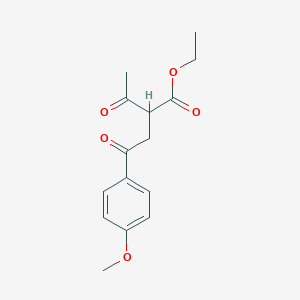
![3-Bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine;dihydrochloride](/img/structure/B3017046.png)
![2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B3017050.png)
